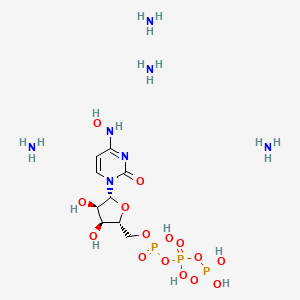

NHC-triphosphate tetraammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O15P3.4H3N/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYRQLFDXNWWIS-ODQFIEKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28N7O15P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Engine of Error Catastrophe: A Technical Guide to the Antiviral Role of NHC-Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-hydroxycytidine triphosphate (NHC-TP) is the pharmacologically active metabolite of the broad-spectrum antiviral prodrug molnupiravir.[1][2] Its pivotal role in antiviral activity stems from its ability to act as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to a catastrophic accumulation of mutations in the viral genome, a mechanism known as lethal mutagenesis.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the antiviral function of NHC-TP, offering a comprehensive resource for researchers in virology and drug development.

Mechanism of Action: The Pathway to Viral Extinction

The antiviral activity of NHC-TP is a multi-step process that begins with the administration of its prodrug, molnupiravir, and culminates in the generation of non-viable viral progeny.

Metabolic Activation: From Prodrug to Active Agent

Molnupiravir, an orally bioavailable isopropylester prodrug, is rapidly hydrolyzed in the plasma by host carboxylesterases to its primary circulating metabolite, N4-hydroxycytidine (NHC).[1][2][4] NHC is then taken up by host cells and undergoes intracellular phosphorylation by host kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active antiviral agent, NHC-triphosphate (NHC-TP).[2][5] This metabolic activation is crucial for its therapeutic effect.[6]

Incorporation into Viral RNA: A Deceptive Substrate

NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), mimicking natural ribonucleoside triphosphates.[1][2] Due to tautomerization, NHC-TP can exist in two forms, one that base-pairs with guanine (like cytidine) and another that base-pairs with adenine (like uridine).[2][7] This ambiguity allows the viral RdRp to incorporate NHC-monophosphate into the nascent viral RNA strand in place of either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[7][8]

Lethal Mutagenesis: The Accumulation of Errors

Once incorporated into the viral RNA, the tautomeric nature of NHC leads to errors in subsequent rounds of replication.[9] When the NHC-containing viral RNA is used as a template, the RdRp can incorrectly pair it with either adenine or guanine, leading to G-to-A and C-to-U transitions in the newly synthesized viral genomes.[2][9] This accumulation of mutations across the viral genome results in non-functional viral proteins and the production of replication-incompetent virions, a process termed "error catastrophe."[3][10]

Quantitative Data on Antiviral Activity

The antiviral potency of NHC and its prodrug, molnupiravir, has been evaluated against a range of RNA viruses. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Antiviral Efficacy of NHC

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 0.3 | [11] |

| MERS-CoV | DBT | 0.56 | [12] |

| Murine Hepatitis Virus (MHV) | DBT | 0.17 | [12] |

| Chikungunya Virus (CHIKV) | Huh-7 | 0.8 | [13] |

| Dengue Virus (DENV-2) | imHC | 0.7 | [14] |

| Zika Virus (ZIKV) | imHC | 0.5 | [14] |

| Influenza A (H1N1) | Vero | 0.8 | [14] |

| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 4.6 | [14] |

Table 2: Intracellular NHC-Triphosphate (NHC-TP) Concentrations

| Cell Line | NHC Concentration (µM) | Incubation Time (h) | Intracellular NHC-TP (pmol/10⁶ cells) | Reference |

| HepG2 | 20 | 6 | 732.7 ± 2.9 | [15] |

| PC-3 | 10 | 6 | 819.5 ± 16.8 | [15] |

| CEM | 10 | 24 | ~400 | [15] |

| Huh-7 | 10 | 4 | 355 | [13] |

| Huh-7 | 50 | 4 | 1100 | [13] |

Experimental Protocols

The study of NHC-TP's antiviral activity involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Quantification of Intracellular NHC-TP by LC-MS/MS

This protocol is essential for understanding the metabolic activation of NHC within the cell.

Objective: To quantify the intracellular concentration of NHC-TP in cultured cells following treatment with NHC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Huh-7, HepG2) in appropriate culture vessels and allow them to adhere. Treat the cells with the desired concentration of NHC for various time points.[13][15]

-

Cell Lysis and Extraction:

-

Sample Preparation:

-

Scrape the cell lysates and transfer to microcentrifuge tubes.

-

Centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the metabolites using a suitable chromatography column.

-

Detect and quantify NHC-TP using mass spectrometry in multiple reaction monitoring (MRM) mode, with a stable isotope-labeled internal standard for accurate quantification.[16]

-

Primer Extension Assay for NHC-TP Incorporation

This biochemical assay directly demonstrates the incorporation of NHC-TP into a nascent RNA strand by a viral RdRp.

Objective: To determine if NHC-TP is a substrate for a specific viral RdRp and to characterize its incorporation efficiency.

Methodology:

-

Reaction Components:

-

Purified viral RdRp enzyme.

-

A synthetic RNA template-primer duplex. The template strand contains known sequences that will direct the incorporation of specific nucleotides.

-

A mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

-

NHC-TP.

-

The primer is typically labeled (e.g., with a fluorescent dye or radioisotope) for detection.

-

-

Reaction Setup:

-

Combine the RdRp, RNA template-primer, and reaction buffer in a microcentrifuge tube.

-

Initiate the reaction by adding the nucleotide mixture, with or without NHC-TP.

-

Incubate the reaction at the optimal temperature for the RdRp enzyme for a defined period.

-

-

Analysis of Extension Products:

-

Stop the reaction by adding a quenching solution (e.g., formamide-EDTA).

-

Denature the RNA products by heating.

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the labeled RNA products using an appropriate imaging system (e.g., fluorescence scanner or phosphorimager).

-

-

Interpretation: The appearance of longer RNA products in the presence of NHC-TP indicates its incorporation by the RdRp. The efficiency of incorporation can be quantified by comparing the intensity of the full-length product bands under different nucleotide conditions.[17]

Conclusion

NHC-triphosphate represents a powerful antiviral agent whose mechanism of action, lethal mutagenesis, offers a high barrier to the development of viral resistance.[1] As the active form of the orally bioavailable prodrug molnupiravir, it has demonstrated significant clinical utility. A thorough understanding of its metabolic activation, mechanism of incorporation, and the resulting error catastrophe is crucial for the continued development of novel antiviral strategies targeting viral RNA polymerases. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of antiviral therapeutics.

References

- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral target and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: Molnupiravir, nirmatrelvir, and remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity [mdpi.com]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of β-d-N4-Hydroxycytidine as a Novel Inhibitor of Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NHC-triphosphate as a Mutagenic Ribonucleoside Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the antiviral prodrug molnupiravir. It delves into the core mechanisms of its mutagenic activity, presents quantitative data on its effects, details key experimental protocols for its evaluation, and provides visual representations of its metabolic and mutagenic pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of antiviral agents.

Introduction

β-D-N4-hydroxycytidine (NHC) is a ribonucleoside analog that, in its triphosphate form (NHC-TP), acts as a potent mutagen against various RNA viruses.[1][2] It is the active form of the orally bioavailable prodrug molnupiravir (formerly EIDD-2801), which has been investigated for the treatment of viral infections, most notably COVID-19.[3][4] The primary mechanism of action of NHC-TP is to be incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[1][2] Once incorporated, NHC induces mutations in the viral genome through a process known as "lethal mutagenesis," ultimately leading to a non-functional viral progeny and the cessation of infection.[3][5] This guide will explore the intricate details of this process.

Mechanism of Mutagenesis

The mutagenic activity of NHC-TP stems from its ability to exist in two tautomeric forms, which allows for ambiguous base pairing during viral RNA replication.[6][7]

-

Tautomerism: NHC can exist in an "amino" form that mimics cytidine and a thermodynamically more stable "imino" (or oxime) form that mimics uridine.[6][8]

-

Ambiguous Base Pairing: This tautomeric flexibility allows NHC, once incorporated into the viral RNA as NHC-monophosphate (NHC-MP), to pair with either guanine (G) when in its cytidine-like form or adenine (A) when in its uridine-like form during subsequent rounds of replication.[1][7]

-

Induction of Transition Mutations: This ambiguous pairing leads to the accumulation of G-to-A and C-to-U transition mutations in the viral genome.[3][9] The accumulation of these mutations across the genome results in an "error catastrophe," where the viral population can no longer produce viable infectious particles.[5]

Data Presentation

The following tables summarize key quantitative data related to the activity and effects of NHC-TP.

Table 1: In Vitro Antiviral Activity of NHC against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | Reference |

| WA1 | Vero E6 | 0.67 | [10] |

| Alpha (B.1.1.7) | Vero E6 | 0.59 | [10] |

| Beta (B.1.351) | Vero E6 | 0.76 | [10] |

| Gamma (P.1) | Vero E6 | 0.48 | [10] |

| Delta (B.1.617.2) | Vero E6 | 0.39 | [10] |

| Omicron (B.1.1.529) | Vero E6 | 0.32 | [10] |

Table 2: Incorporation Efficiency of NHC-TP by SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

| Competing Natural Nucleotide | Relative Incorporation Efficiency (Natural NTP / NHC-TP) | Reference |

| CTP | 30 | [11] |

| UTP | 171 | [11] |

| ATP | 424 | [11] |

| GTP | 12,841 | [11] |

Table 3: Genotoxicity of Molnupiravir and NHC in In Vitro and In Vivo Assays

| Assay | Test Substance | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | Molnupiravir, NHC | Positive (in some strains) | [12] |

| In Vitro Mammalian Cell Mutation Assay (L5178Y) | Molnupiravir, NHC | Positive | [13] |

| In Vivo Pig-a Gene Mutation Assay (Rat) | Molnupiravir | Negative | [12] |

| In Vivo Big Blue® Transgenic Rodent Mutation Assay (Rat) | Molnupiravir | Negative | [12][14] |

| In Vivo Carcinogenicity Study (rasH2-Tg Mouse) | Molnupiravir | Negative | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro RNA Polymerase Incorporation Assay with NHC-TP

This assay evaluates the ability of a viral RNA-dependent RNA polymerase (RdRp) to incorporate NHC-TP into a nascent RNA strand.

Materials:

-

Purified recombinant viral RdRp complex

-

RNA template-primer duplex

-

NHC-triphosphate (NHC-TP)

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)

-

Quenching solution (e.g., 50 mM EDTA)

-

Denaturing polyacrylamide gel

-

Fluorescently labeled primer or radiolabeled NTPs for detection

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified RdRp, RNA template-primer duplex, and reaction buffer.

-

Initiation: Start the reaction by adding a mixture of the natural NTPs and NHC-TP at desired concentrations. For competitive assays, vary the concentration of NHC-TP while keeping the natural NTP concentrations constant.

-

Incubation: Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: Visualize the RNA products using a suitable imaging system (fluorescence scanner or phosphorimager). Quantify the amount of full-length and extended products to determine the incorporation efficiency of NHC-TP relative to the natural nucleotides.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

NHC

-

Positive controls (e.g., sodium azide for base-pair substitution, 2-nitrofluorene for frameshift)

-

S9 fraction (for metabolic activation)

-

Top agar

-

Minimal glucose agar plates

Procedure:

-

Preparation: Prepare overnight cultures of the Salmonella tester strains.

-

Treatment: In a test tube, mix the tester strain culture, the test substance (NHC) at various concentrations, and either S9 mix or a buffer control.

-

Incubation: Incubate the mixture at 37°C for a short period (e.g., 20 minutes) to allow for metabolic activation and mutation induction.

-

Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Big Blue® Transgenic Rodent Mutation Assay

This in vivo assay measures the mutagenic frequency of a test substance in the tissues of transgenic rodents carrying a lambda phage shuttle vector with a reporter gene (e.g., lacI or cII).

Materials:

-

Big Blue® transgenic rodents (mice or rats)

-

NHC (or its prodrug, molnupiravir)

-

DNA extraction reagents

-

Lambda phage packaging extract

-

E. coli host strain

-

Plating agar and selective media

Procedure:

-

Dosing: Administer the test substance to the transgenic rodents for a specified period (e.g., 28 days).

-

Tissue Collection: At the end of the dosing period, euthanize the animals and collect various tissues of interest (e.g., liver, bone marrow).

-

DNA Extraction: Isolate high-molecular-weight genomic DNA from the collected tissues.

-

Phage Rescue: Use an in vitro packaging extract to rescue the lambda shuttle vectors from the genomic DNA.

-

Infection and Plating: Infect the E. coli host strain with the rescued phage and plate on selective media.

-

Mutant Selection and Frequency Calculation: Select for mutant phage based on a colorimetric or selective assay. Calculate the mutant frequency by dividing the number of mutant plaques by the total number of plaques. An increase in the mutant frequency in the treated group compared to the control group indicates in vivo mutagenicity.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to NHC-triphosphate.

Caption: Cellular uptake and phosphorylation of molnupiravir to its active form, NHC-TP.

Caption: Tautomerism and ambiguous base pairing leading to G-to-A mutations.

Caption: A generalized workflow for an in vitro polymerase assay to assess NHC-TP incorporation.

Conclusion

NHC-triphosphate represents a significant antiviral agent with a unique mechanism of action centered on lethal mutagenesis. Its ability to induce transition mutations through tautomerism and ambiguous base pairing is a powerful tool against RNA viruses. However, the same mechanism raises concerns about its potential for host cell mutagenicity. The data and protocols presented in this guide provide a framework for researchers and drug developers to understand, evaluate, and potentially mitigate the risks associated with this class of antiviral compounds. Continued research is essential to fully elucidate the long-term safety profile of NHC-based therapeutics and to guide the development of future mutagenic antiviral agents.

References

- 1. The Tautomeric State of N4-Hydroxycytidine within Base-Paired RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A molnupiravir-associated mutational signature in global SARS-CoV-2 genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple In Vitro Assay To Evaluate the Incorporation Efficiency of Ribonucleotide Analog 5′-Triphosphates into RNA by Human Mitochondrial DNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Functional Implications of Broad Spectrum Bioactive Compounds Targeting RNA-Dependent RNA Polymerase (RdRp) in the Context of the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. cuyr.org [cuyr.org]

- 10. A new era of mutation rate analyses: Concepts and methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Determining Spontaneous Mutation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular conversion of NHC to NHC-triphosphate

An In-depth Technical Guide to the Intracellular Conversion of β-D-N4-hydroxycytidine (NHC) to its Active Triphosphate Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoside analog β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is the active metabolite of the antiviral prodrug Molnupiravir.[1][2][3] Molnupiravir was developed to combat RNA viruses, and its efficacy is entirely dependent on the intracellular conversion of NHC into its pharmacologically active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[2][4] Once formed, NHC-TP is mistakenly incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[5][6] This incorporation is not immediately chain-terminating; instead, the tautomeric nature of the NHC base allows it to pair variably like either cytidine or uridine, leading to a catastrophic accumulation of mutations in the viral genome, a mechanism known as "lethal mutagenesis" or "error catastrophe".[2][4] Understanding the precise mechanisms, kinetics, and methodologies for quantifying this intracellular activation pathway is critical for the development and optimization of NHC-based therapeutics. This guide provides a detailed overview of the conversion process, quantitative data, experimental protocols, and visual workflows.

The Intracellular Conversion Pathway

The transformation of NHC to its active triphosphate form is a multi-step enzymatic process that occurs within the host cell, leveraging the cell's native pyrimidine salvage pathway.

-

Prodrug Hydrolysis: Orally administered Molnupiravir is rapidly hydrolyzed in the plasma by host esterase enzymes to release its active form, NHC.[7]

-

Cellular Uptake: NHC circulates in the plasma and is transported into host cells via nucleoside transporters.[1]

-

Step 1: Monophosphorylation: The first and rate-limiting step is the phosphorylation of NHC to NHC-monophosphate (NHC-MP). This reaction is catalyzed predominantly by the host enzyme uridine-cytidine kinase 2 (UCK2) .[2][4]

-

Step 2: Diphosphorylation: NHC-MP is subsequently phosphorylated to NHC-diphosphate (NHC-DP) by cellular UMP/CMP kinase.

-

Step 3: Triphosphorylation: Finally, NHC-DP is converted to the active NHC-triphosphate (NHC-TP) by nucleoside diphosphate kinases, which are ubiquitous in the cell.

This complete phosphorylation cascade is essential for trapping the molecule inside the cell and converting it into a viable substrate for the viral RdRp.

Figure 1. Intracellular metabolic activation of Molnupiravir to NHC-Triphosphate.

Quantitative Data on NHC Conversion

Quantifying the intracellular concentrations of NHC and its phosphorylated metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The data below has been compiled from studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Parameter | Cell Line / Matrix | Condition | Value | Reference |

| Peak Concentration | HepG2 Cells | 20 µM NHC treatment for 6 hours | 733 pmol/10⁶ cells | [1] |

| Intracellular Half-life | Huh-7 Cells | Post-incubation with 10 µM NHC | 3.0 ± 1.3 hours | [8] |

| LLOQ of NHC-TP | PBMC Lysate | Bioanalytical Method Validation | 1 pmol/sample | [1] |

| Calibration Range | PBMC Lysate | Bioanalytical Method Validation | 1 - 1500 pmol/sample | [1] |

LLOQ: Lower Limit of Quantification; PBMC: Peripheral Blood Mononuclear Cell.

Experimental Protocols

The following section outlines a representative, detailed methodology for the quantification of intracellular NHC-triphosphate using LC-MS/MS, synthesized from established protocols.[1][8][9][10]

Materials and Reagents

-

Cell culture medium, fetal bovine serum (FBS), and supplements

-

β-D-N4-hydroxycytidine (NHC) standard

-

Isotopically-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-NHC-TP)

-

LC-MS grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

Phosphate-buffered saline (PBS), ice-cold

-

70% methanol in water, chilled to -80°C

Experimental Workflow

Figure 2. Workflow for quantifying intracellular NHC-TP.

Detailed Procedure

1. Cell Culture and Treatment:

-

Seed cells (e.g., HepG2, A549, or PBMCs) in a 6-well plate at a density to achieve ~80-90% confluency on the day of the experiment (e.g., 1 x 10⁶ cells/well).

-

Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

-

On the day of the experiment, remove the old medium and add fresh medium containing the desired concentration of NHC (e.g., 10 µM).

-

Incubate for the desired time course (e.g., 2, 4, 6, 8, 24 hours).

2. Cell Harvesting and Metabolite Extraction:

-

Place the culture plate on ice. Aspirate the drug-containing medium.

-

Quickly wash the cell monolayer twice with 1 mL of ice-cold PBS to remove extracellular contaminants.

-

Immediately add 500 µL of pre-chilled (-80°C) extraction solvent (70% methanol) containing the isotopically-labeled internal standard to each well.[9]

-

Scrape the cells from the plate surface into the extraction solvent.

-

Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

-

Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. The sample can be stored at -80°C or immediately analyzed.

3. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase column (e.g., C18) or a porous graphitic carbon column suitable for separating polar analytes like nucleoside triphosphates.[8][11]

-

Mobile Phase: Employ a gradient elution using an ion-pairing reagent or a suitable buffer system. For example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific parent > fragment ion transitions for NHC-TP and its labeled internal standard must be determined and optimized.

4. Quantification and Data Analysis:

-

Prepare a calibration curve by spiking known concentrations of an NHC-TP standard and a fixed concentration of the internal standard into a blank cell lysate matrix.

-

Plot the peak area ratio (NHC-TP / Internal Standard) against the concentration of the standards to generate a linear regression curve.

-

Calculate the concentration of NHC-TP in the experimental samples by interpolating their peak area ratios from the standard curve.

-

Normalize the final concentration to the cell number from a parallel well to report the data as pmol/10⁶ cells.

Conclusion

The intracellular conversion of NHC to NHC-TP is a cornerstone of its antiviral activity. This process is efficiently mediated by host cell kinases, primarily initiated by UCK2. Accurate quantification of the resulting NHC-TP is achievable through robust LC-MS/MS protocols, providing essential data for understanding drug efficacy and supporting clinical development. The methodologies and data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of nucleoside analog therapeutics.

References

- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]

- 4. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. Computational Analysis of Molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

Chemical structure and properties of NHC-triphosphate tetraammonium

Technical Guide: NHC-Triphosphate Analogs in Biochemical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract:

The compound referred to as "NHC-triphosphate tetraammonium" does not correspond to a known chemical entity in publicly accessible scientific literature. It is likely a descriptor for a class of molecules or a specific, non-publicly disclosed compound. This guide addresses the constituent components of the name: N-Heterocyclic Carbenes (NHCs), triphosphates, and tetraammonium salts, providing a technical overview of their properties and roles in biochemical and pharmaceutical research. The focus is on the synthesis and application of triphosphate analogs, which are crucial in drug development and molecular biology.[1][2][3] While direct data for a compound named "this compound" is unavailable, this document provides foundational knowledge on related and relevant chemical structures and methodologies.

Introduction to Key Chemical Moieties

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes are a class of organic compounds featuring a divalent carbon atom within a nitrogen-containing heterocyclic ring.[4][5] Initially considered laboratory curiosities, NHCs are now recognized for their strong σ-donating properties, making them excellent ligands for transition metals.[4][6] This characteristic has led to their widespread use in catalysis.[7][8][9] In the context of drug development, NHC-metal complexes are being explored for their antimicrobial and anticancer activities.[7][8][10] The steric and electronic properties of NHCs can be fine-tuned by modifying the substituents on the nitrogen atoms, allowing for the creation of highly stable and active complexes.[7][8]

Triphosphate Analogs

Triphosphate-containing molecules, such as adenosine triphosphate (ATP), are fundamental to biological systems, serving as energy currency and building blocks for nucleic acids. Modified nucleoside triphosphates are invaluable tools in molecular biology and medicinal chemistry.[2] These analogs can act as inhibitors for enzymes, particularly polymerases, or serve as probes to study enzymatic mechanisms.[2] Modifications to the α-phosphate are particularly significant as this is the moiety incorporated into DNA or RNA by polymerases.[2]

Tetraammonium Salts

The term "tetraammonium" suggests the presence of four ammonium cations as counterions to an anionic species. In the context of polyphosphorylated compounds like triphosphates, which are anionic, lipophilic quaternary ammonium salts such as tetrabutylammonium (TBA) are often used to improve their solubility in the organic solvents required for chemical synthesis.[11] For example, deoxyadenosine 5'-[a-32P] triphosphate is available as a tetra(triethylammonium) salt.[12]

Potential Structure and Synthesis

While a direct synthesis for "this compound" is not documented, a hypothetical structure could involve an NHC moiety linked to a triphosphate chain. The synthesis of such a molecule would be a multi-step process.

Synthesis of NHC Precursors

The synthesis of NHC ligands typically begins with the creation of an imidazolium or imidazolinium salt, which serves as the carbene precursor.[13][14] A common method involves the reaction of a primary amine with glyoxal and formaldehyde to form a symmetrical N,N'-substituted azolium salt.[14]

Experimental Protocol: Synthesis of 1,3-dimesitylimidazolium chloride (IMes·HCl) (A common NHC precursor)

-

Reaction: Condensation of glyoxal with two equivalents of mesitylamine.[13]

-

Procedure: A mixture of N,N'-dimesitylethanediimine, paraformaldehyde, and chlorotrimethylsilane in a suitable solvent like ethyl acetate is reacted.[13]

-

Purification: The resulting imidazolium salt is typically purified by recrystallization.

-

Deprotonation: The free NHC can be generated by deprotonating the imidazolium salt with a strong base.[14]

Synthesis of Triphosphate Analogs

The synthesis of nucleoside triphosphate analogs often involves the phosphorylation of a corresponding nucleoside. The Ludwig-Eckstein method is a widely used approach.[15]

Experimental Protocol: General Synthesis of a Nucleoside 5'-(α-P-thio)triphosphate

-

Starting Material: A protected nucleoside.

-

Phosphitylation: The nucleoside is reacted with a phosphitylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, to form a nucleoside 5'-phosphite intermediate.

-

Oxidation/Sulfurization: The intermediate is then reacted with a sulfurizing agent (e.g., elemental sulfur) and pyrophosphate.

-

Purification: The final product is purified using ion-exchange chromatography.[16]

Potential Applications in Drug Development

Given the properties of its constituent parts, a hypothetical NHC-triphosphate compound could have several applications in drug development.

-

Enzyme Inhibition: As a triphosphate analog, it could be designed to target the active site of viral polymerases or other nucleotide-binding enzymes, potentially acting as a chain terminator or competitive inhibitor.[17]

-

Anticancer/Antimicrobial Agents: Metal complexes of NHCs have shown promise as anticancer and antimicrobial drugs.[7][8][10] A triphosphate moiety could be appended to such a complex to enhance its cellular uptake or target specific cellular pathways.

-

Biochemical Probes: Such a molecule could be used to study the mechanisms of enzymes that process triphosphates.

Characterization Techniques

The characterization of a novel NHC-triphosphate analog would involve a suite of analytical techniques.

| Technique | Information Obtained | Reference |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Structural elucidation, confirmation of covalent bonds, and purity assessment. | [18] |

| Mass Spectrometry (e.g., HRMS) | Determination of molecular weight and elemental composition. | [16] |

| FTIR Spectroscopy | Identification of functional groups. | [19] |

| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure. | [20] |

| HPLC | Purification and purity analysis. | [21] |

Signaling Pathways and Experimental Workflows

As "this compound" is not a known entity, a specific signaling pathway cannot be provided. However, we can visualize a general workflow for the synthesis and evaluation of a novel triphosphate analog as an antiviral agent.

Caption: Workflow for the development of a novel NHC-triphosphate analog as a therapeutic agent.

Conclusion

While "this compound" remains an undefined compound, an analysis of its constituent chemical terms provides a framework for understanding its potential structure, synthesis, and applications. The combination of N-heterocyclic carbene chemistry with the established field of triphosphate analogs presents an intriguing area for future research in drug discovery and chemical biology. The methodologies and concepts outlined in this guide provide a solid foundation for researchers interested in exploring this chemical space.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Analogs of guanine nucleoside triphosphates for sequencing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. Research Portal [scholarscommons.fgcu.edu]

- 8. N-heterocyclic carbene-metal complexes as bio-organometallic antimicrobial and anticancer drugs, an update (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent developments of metal N-heterocyclic carbenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deoxyadenosine 5'-[a-32P] triphosphate tetra (triethylammonium) salt dATP [a-32P] [chemicalbook.com]

- 13. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 14. books.rsc.org [books.rsc.org]

- 15. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NHC-triphosphate - 上海一研生物科技有限公司 [m.elisa-research.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Novel NHC Precursors: Synthesis, Characterization, and Carbonic Anhydrase and Acetylcholinesterase Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Enzymatic Characterization of Sugar-Modified Nucleoside Triphosphate Analogs | Springer Nature Experiments [experiments.springernature.com]

The Journey of a Lethal Mutagen: A Technical Guide to the Discovery and Development of β-D-N4-hydroxycytidine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of β-D-N4-hydroxycytidine (NHC) and its active triphosphate form, NHC-TP. This ribonucleoside analog, the active metabolite of the prodrug molnupiravir, has emerged as a significant broad-spectrum antiviral agent, most notably against SARS-CoV-2.

Discovery and Historical Context

The story of β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, began decades before its prominent role in the fight against the COVID-19 pandemic. Its origins can be traced back to research in the late 1970s.[1][2] However, its potential as a broad-spectrum antiviral agent was more recently and extensively investigated by researchers at the Emory Institute for Drug Development (EIDD).[1][2]

Initially explored for its activity against various RNA viruses, including influenza and alphaviruses like Venezuelan equine encephalomyelitis virus (VEEV), NHC demonstrated potent inhibitory effects.[1][2] The development of an oral prodrug, molnupiravir (EIDD-2801), was a critical step to improve its bioavailability, allowing for oral administration.[3] This advancement was pivotal in its rapid evaluation and subsequent emergency use authorization for the treatment of COVID-19.[4] Key institutions involved in its modern development include Emory University, Ridgeback Biotherapeutics, and Merck.[4][5][6]

Mechanism of Action: Lethal Mutagenesis

The antiviral activity of NHC-TP is rooted in a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[7] Once administered, the prodrug molnupiravir is rapidly converted to NHC in the body.[8] Inside the host cell, NHC is phosphorylated by host kinases to its active triphosphate form, NHC-TP.[7]

The viral RNA-dependent RNA polymerase (RdRp) mistakenly recognizes NHC-TP as a natural ribonucleotide (primarily cytidine triphosphate [CTP] and to a lesser extent uridine triphosphate [UTP]) and incorporates it into the newly synthesized viral RNA.[7][9][10] The incorporated NHC monophosphate can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenine.[7] This tautomeric ambiguity leads to widespread mutations in the viral genome during subsequent rounds of replication, ultimately resulting in a non-viable viral population.[7][11]

dot

Caption: Metabolic activation of molnupiravir and its mechanism of inducing lethal mutagenesis in viruses.

Quantitative Data

The antiviral activity and pharmacokinetic properties of NHC and its prodrug molnupiravir have been extensively studied. The following tables summarize key quantitative data from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Antiviral Activity of β-D-N4-hydroxycytidine (NHC)

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| SARS-CoV-2 (B-lineage) | A549-hACE2 | 0.04 - 0.16 | [12] |

| SARS-CoV-2 (Alpha) | A549-hACE2 | 0.04 - 0.16 | [12] |

| SARS-CoV-2 (Beta) | A549-hACE2 | 0.04 - 0.16 | [12] |

| SARS-CoV-2 (Delta) | A549-hACE2 | 0.04 - 0.16 | [12] |

| MERS-CoV | Vero | 0.56 | [13][14] |

| Murine Hepatitis Virus | DBT | 0.17 | [13][14] |

| Dengue Virus (DENV-2) | imHC | 0.7 | [15] |

| Zika Virus (ZIKV) | imHC | 0.5 | [15] |

| Chikungunya Virus (CHIKV) | Vero | 0.4 | [15] |

| Influenza A (H1N1) | Vero | 0.8 | [15] |

| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 4.6 | [15] |

Table 2: In Vivo Efficacy of Molnupiravir (EIDD-2801) in Animal Models

| Animal Model | Virus | Dosing Regimen (mg/kg) | Outcome | Reference(s) |

| Syrian Hamster | SARS-CoV-2 | 50 - 500 (BID) | Reduced viral load and lung pathology | [16] |

| K18-hACE2 Mouse | SARS-CoV-2 | 20 (BID) | Optimal for low-dose therapeutic efficacy | [16] |

| Ferret | SARS-CoV-2 | 5 (BID) | Blocked viral transmission | [16][17] |

Table 3: Clinical Trial Data for Molnupiravir in COVID-19 Patients

| Trial Phase | Patient Population | Dosing Regimen | Key Findings | Reference(s) |

| Phase 2a | Mild-to-moderate COVID-19 | 800 mg BID for 5 days | Accelerated SARS-CoV-2 RNA clearance; reduced detection of infectious virus. | [18] |

| Phase 3 (MOVe-OUT) | Non-hospitalized, mild-to-moderate COVID-19 | 800 mg BID for 5 days | Initial interim analysis showed a ~50% reduction in hospitalization or death; final analysis showed a 30% reduction. | [19][20] |

| Systematic Review | Mild-to-moderate COVID-19 | 800 mg BID for 5 days | Accelerated clinical improvement and viral clearance, but no significant reduction in mortality or hospitalization in some analyses. | [21] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the development of NHC-TP.

Synthesis of β-D-N4-hydroxycytidine (NHC)

The synthesis of NHC can be achieved through various routes, often starting from uridine. A common approach involves the protection of the hydroxyl groups, activation of the C4 position of the pyrimidine ring, and subsequent reaction with hydroxylamine.

Example Synthetic Scheme:

-

Protection: The 2', 3', and 5' hydroxyl groups of uridine are protected, for example, using silyl ethers (e.g., TBDMSCl).[22][23]

-

Activation: The C4 carbonyl group is activated. This can be achieved by conversion to a 4-triazolyl intermediate or a 4-chloropyrimidinone.[24]

-

Hydroxamination: The activated intermediate is reacted with hydroxylamine (NH₂OH) to introduce the N4-hydroxy group.[24]

-

Deprotection: The protecting groups are removed to yield β-D-N4-hydroxycytidine.[22][23]

dot

Caption: A generalized workflow for the chemical synthesis of β-D-N4-hydroxycytidine (NHC) from uridine.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit viral replication.

Protocol Outline:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in multi-well plates and grow to confluency.

-

Compound Dilution: Prepare serial dilutions of the test compound (NHC).

-

Infection: Infect the cell monolayers with a known amount of virus in the presence of the diluted compound or a vehicle control.

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration. This restricts viral spread to adjacent cells, forming localized lesions (plaques).[25]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[25]

-

Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.[25]

In Vivo Efficacy in an Animal Model (Syrian Hamster Model for SARS-CoV-2)

Animal models are essential for evaluating the in vivo efficacy and safety of antiviral candidates.

Protocol Outline:

-

Animal Acclimatization: House Syrian hamsters in appropriate biosafety level facilities and allow for acclimatization.[17]

-

Infection: Intranasally infect the hamsters with a standardized dose of SARS-CoV-2.[17]

-

Treatment: Administer molnupiravir or a vehicle control orally at specified doses and schedules (e.g., twice daily starting 12 hours post-infection).[17]

-

Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, lethargy).

-

Sample Collection: At predetermined time points, euthanize subsets of animals and collect tissues (e.g., lungs, nasal turbinates) for virological and pathological analysis.

-

Analysis: Quantify viral load in tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) and plaque assays. Evaluate lung pathology through histopathological examination.

dot

Caption: A simplified workflow illustrating the progression of an antiviral drug from in vitro testing to clinical trials.

Conclusion

The discovery and development of β-D-N4-hydroxycytidine triphosphate represent a significant advancement in antiviral therapy. Its unique mechanism of lethal mutagenesis provides a powerful tool against a broad range of RNA viruses. The journey from its early discovery to the development of the oral prodrug molnupiravir and its deployment during the COVID-19 pandemic highlights the importance of continued research and development in the field of antiviral agents. This technical guide provides a foundational understanding for researchers and drug development professionals working to combat current and future viral threats.

References

- 1. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 2. Dlhá história Beta-d-N4-hydroxycytidínu a jeho moderná aplikácia na liečbu Covid-19 u ľudí a FIP u mačiek. - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 3. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Merck COVID pill was developed with research at Emory University in Atlanta [ajc.com]

- 5. Pharmacokinetics of ß-d-N4-Hydroxycytidine, the Parent Nucleoside of Prodrug Molnupiravir, in Nonplasma Compartments of Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molnupiravir and Drug Development at Emory [news.emory.edu]

- 7. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small-Molecule Antiviral β-d- N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A phase 2a clinical trial of molnupiravir in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molnupiravir in COVID-19: A systematic review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biopharmadive.com [biopharmadive.com]

- 21. Efficacy and Safety of Molnupiravir Treatment for COVID-19: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. benchchem.com [benchchem.com]

Foundational Research on Molnupiravir's Active Metabolite: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the foundational research on β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, the active metabolite of the oral prodrug molnupiravir (EIDD-2801). It covers the core mechanism of action, metabolic activation, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Introduction

Molnupiravir is an orally bioavailable antiviral agent that has demonstrated broad-spectrum activity against numerous RNA viruses, including SARS-CoV-2.[1][2] Its therapeutic effect is not derived from the administered compound itself, but from its active metabolite, β-D-N4-hydroxycytidine (NHC).[3][4] Molnupiravir is the 5'-isobutyrate prodrug of NHC, a modification designed to enhance oral bioavailability.[1][5] Once administered, molnupiravir is rapidly and completely hydrolyzed by plasma esterases, releasing NHC into circulation.[1][3][4] This guide focuses on the foundational science of NHC, from its activation within the host cell to its unique mechanism of inducing "error catastrophe" in viral replication.[6][7]

Metabolic Activation Pathway

The antiviral activity of NHC is dependent on its intracellular conversion to a pharmacologically active triphosphate form. This process is carried out by host cell kinases.

-

Cellular Uptake: Circulating NHC is transported into host cells via nucleoside transporters.[1][4]

-

Sequential Phosphorylation: Once inside the cell, host kinases sequentially phosphorylate NHC. This process converts NHC to NHC-monophosphate (NHC-MP), then to NHC-diphosphate (NHC-DP), and finally to the active NHC-triphosphate (NHC-TP).[4][6][8] This active triphosphate form is a ribonucleoside triphosphate (rNTP) analog that can be recognized by the viral RNA-dependent RNA polymerase (RdRp).[3][9]

Mechanism of Action: Lethal Mutagenesis

The core antiviral mechanism of NHC is "lethal mutagenesis" or "viral error catastrophe".[1][6] Unlike chain-terminating nucleoside analogs, NHC-TP does not immediately halt viral RNA synthesis.[10] Instead, it is incorporated into the nascent viral RNA strand by the viral RdRp, acting as a substrate that mimics both cytidine and uridine.[4][11]

This dual mimicry is due to the ability of NHC to exist in two tautomeric forms: a hydroxylamine form that pairs with guanine (mimicking cytidine) and an oxime form that pairs with adenosine (mimicking uridine).[4][10]

The process unfolds in two key stages:

-

Incorporation: The viral RdRp incorporates NHC-monophosphate (from the NHC-TP substrate) into the newly synthesized viral RNA strand opposite either a guanine (G) or an adenosine (A) in the template strand.[11][12]

-

Mutagenesis: This newly created RNA strand, now containing NHC, serves as a template for the next round of replication. The NHC within the template can then direct the RdRp to incorporate either a G or an A into the new complementary strand. This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[6][13]

The accumulation of these mutations with each replication cycle eventually exceeds the virus's tolerance for genetic change, leading to the production of non-viable viral progeny and the collapse of the viral population.[1][6][13] A key advantage of this mechanism is its ability to bypass the proofreading 3'-to-5' exoribonuclease (ExoN) activity present in coronaviruses, which can otherwise remove mismatched nucleotides.[8]

Quantitative Data Summary

The antiviral activity of NHC (EIDD-1931) and its prodrug molnupiravir has been quantified across numerous in vitro studies. The tables below summarize key efficacy and cytotoxicity data against various viruses, particularly coronaviruses.

Table 1: In Vitro Antiviral Activity of NHC (EIDD-1931) against Coronaviruses

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|---|---|

| SARS-CoV-2 | Vero E6 | Virus Yield Reduction | 0.3 | >10 | >33.3 | [2][14] |

| SARS-CoV-2 | Calu-3 | Virus Yield Reduction | 0.08 | >10 | >125 | [14] |

| SARS-CoV-2 | Huh-7 | Virus Yield Reduction | 0.4 | >10 | >25 | [2] |

| MERS-CoV | Vero | Plaque Reduction | 0.58 | >100 | >172 | [15] |

| HCoV-229E | Huh-7 | CPE Inhibition | N/A | >50 | N/A |[5] |

Table 2: In Vitro Antiviral Activity of NHC (EIDD-1931) against Other RNA Viruses

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|---|

| Enterovirus A71 | RD | 5.13 | 80.47 | 15.7 | [16][17] |

| Enterovirus A71 | Vero | 7.04 | 14.07 | 2.0 | [16][17] |

| Chikungunya Virus | Vero | 0.78 | >10 | >12.8 | [18] |

| Zika Virus | imHC | ~0.5 | >20 | >40 | [18] |

| Dengue Virus-2 | imHC | ~1.4 | >20 | >14.3 | [18] |

| RSV-A | HEp-2 | ~5.0 | >50 | >10 |[18] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Key Experimental Protocols

The foundational understanding of NHC's activity was built upon several key experimental assays. Detailed methodologies are provided below.

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.[19]

-

Objective: To determine the concentration of NHC required to reduce the number of viral plaques by 50% (EC₅₀).

-

Materials:

-

Susceptible cell line (e.g., Vero E6 for SARS-CoV-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer (e.g., SARS-CoV-2)

-

NHC (EIDD-1931)

-

Overlay medium (containing carboxymethylcellulose or agar to restrict virus spread)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Multi-well cell culture plates (e.g., 6-well or 12-well)

-

-

Protocol:

-

Cell Seeding: Seed cells in plates to form a confluent monolayer overnight.[19]

-

Compound Dilution: Prepare serial dilutions of NHC in serum-free medium.

-

Virus-Compound Incubation: Mix diluted NHC with a known titer of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C. A virus-only control is included.[19]

-

Infection: Wash the cell monolayers and inoculate them with the virus-compound mixtures. Allow adsorption for 1 hour at 37°C.[19]

-

Overlay: Remove the inoculum and add the overlay medium to each well. This immobilizes the virus, ensuring that new infections are localized and form discrete plaques.

-

Incubation: Incubate plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.[19]

-

Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. The stain is taken up by living cells, leaving clear zones (plaques) where cells have been killed by the virus. Count the plaques in each well.[19]

-

Analysis: Calculate the percent reduction in plaques for each NHC concentration relative to the virus-only control. Determine the EC₅₀ value using dose-response curve analysis.[20]

-

Viral RNA Quantification by qRT-PCR

This technique is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.[21]

-

Objective: To determine the effect of NHC on the levels of viral RNA synthesis.

-

Materials:

-

Infected cell culture supernatant or cell lysates

-

RNA extraction kit

-

Reverse transcriptase enzyme

-

Virus-specific primers and probes (e.g., targeting the N gene for SARS-CoV-2)[20]

-

qPCR master mix and instrument

-

-

Protocol:

-

Sample Collection: Treat infected cells with various concentrations of NHC. After a set incubation period (e.g., 24-48 hours), collect the cell culture supernatant or lyse the cells.[20]

-

RNA Extraction: Isolate total RNA from the samples using a commercial kit.[21]

-

Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[21]

-

Quantitative PCR (qPCR): Amplify the cDNA using virus-specific primers and a fluorescent probe. The qPCR instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[21]

-

Analysis: Quantify the viral RNA based on a standard curve or by relative quantification (e.g., ΔΔCt method). Determine the reduction in viral RNA levels at different NHC concentrations to calculate an EC₅₀ value.[20]

-

Cell Viability/Cytotoxicity Assay

This assay is crucial for determining the concentration at which a compound becomes toxic to host cells, allowing for the calculation of the selectivity index.

-

Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of NHC.

-

Materials:

-

Uninfected host cells

-

NHC

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and incubate overnight.[21]

-

Compound Treatment: Add serial dilutions of NHC to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol. This reagent typically measures metabolic activity (e.g., ATP levels with CellTiter-Glo®) or enzymatic conversion (MTT), which correlates with the number of viable cells.[20]

-

Analysis: Measure the signal (e.g., luminescence or absorbance). Normalize the data to the untreated control wells and calculate the CC₅₀ value from the dose-response curve.[22]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molnupiravir’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]

- 14. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Use of NHC-Triphosphate Tetraammonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁴-hydroxycytidine triphosphate (NHC-TP), supplied as a tetraammonium salt, is the active intracellular metabolite of the antiviral prodrug molnupiravir.[1][2] It functions as a potent ribonucleoside analog that is incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[3][4] This incorporation leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, which ultimately inhibits viral replication.[3][5] These application notes provide detailed protocols for the in vitro use of NHC-triphosphate tetraammonium in key experimental assays relevant to antiviral research and drug development.

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of NHC and its triphosphate form is provided below. Understanding these characteristics is crucial for designing and interpreting in vitro experiments.

| Parameter | Value | Reference |

| Analyte | β-D-N⁴-hydroxycytidine (NHC) | [1] |

| Matrix | Human K₂EDTA Plasma | [1] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |

| Linearity Range | 1–5000 ng/mL | [1] |

| Precision (%CV) | ≤ 6.40% | [1] |

| Accuracy (%dev) | ≤ ± 6.37% | [1] |

| Analyte | β-D-N⁴-hydroxycytidine-triphosphate (NHC-TP) | [1] |

| Matrix | Peripheral Blood Mononuclear Cell (PBMC) Lysates | [1] |

| Lower Limit of Quantification (LLOQ) | 1 pmol/sample | [1] |

| Linearity Range | 1–1500 pmol/sample | [1] |

| Precision (%CV) | ≤ 11.8% | [1] |

| Accuracy (%dev) | ≤ ± 11.2% | [1] |

| Intracellular Half-life (t₁/₂) of NHC-TP in PBMCs | 13.60 to 18.04 hours | [6] |

Note on Stability: NHC is unstable in whole blood and has limited stability in plasma at room temperature.[1] Proper sample handling and storage are critical for accurate quantification.

Metabolic Activation and Mechanism of Action

NHC-triphosphate is the pharmacologically active form of the prodrug molnupiravir. The metabolic activation pathway is a key aspect of its mechanism of action.

Caption: Metabolic activation of molnupiravir to NHC-TP and its mechanism of action.

Experimental Protocols

In Vitro Transcription (IVT) Assay to Assess NHC-TP Incorporation

This protocol is designed to evaluate the incorporation of NHC-TP into a nascent RNA strand by a viral RNA-dependent RNA polymerase (RdRp).

Workflow for In Vitro Transcription Assay

Caption: General workflow for the in vitro transcription assay with NHC-TP.

Materials:

-

Linearized plasmid DNA or a synthetic RNA template containing the polymerase recognition sequence.

-

Recombinant viral RdRp enzyme.

-

ATP, GTP, CTP, UTP solutions (high purity).

-

This compound solution.

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, DTT, spermidine).

-

RNase inhibitor.

-

DNase I (RNase-free).

-

RNA purification kit.

-

Nuclease-free water.

Procedure:

-

Template Preparation: Prepare a linearized DNA template or a synthetic RNA template at a stock concentration of 1 µg/µL.[7]

-

Reaction Setup: On ice, assemble the following reaction mixture in a 20 µL final volume. Prepare a master mix for multiple reactions.

| Component | Final Concentration | Example Volume (20 µL rxn) |

| Transcription Buffer (5X) | 1X | 4 µL |

| ATP, GTP, UTP (10 mM each) | 500 µM each | 1 µL of each |

| CTP (10 mM) | 100 µM (adjust as needed) | 0.2 µL |

| NHC-TP (1 mM) | 0-500 µM (titration) | Variable |

| Template DNA/RNA | 50 ng/µL | 1 µL |

| RNase Inhibitor | 1 U/µL | 0.5 µL |

| Recombinant RdRp | 50-100 nM | 1 µL |

| Nuclease-free water | - | To 20 µL |

-

Incubation: Mix gently and incubate the reaction at the optimal temperature for the specific RdRp (typically 37°C) for 1-2 hours.[]

-

DNase Treatment (for DNA templates): Add 1 µL of DNase I and incubate at 37°C for 15-30 minutes to remove the DNA template.[9]

-

Purification: Purify the RNA transcripts using an appropriate RNA cleanup kit according to the manufacturer's instructions.[10] Elute in nuclease-free water.

-

Analysis:

-

Gel Electrophoresis: Analyze the transcripts on a denaturing polyacrylamide gel to observe any changes in product size or yield due to NHC-TP incorporation.[2]

-

LC-MS/MS: For quantitative analysis of NHC incorporation, digest the purified RNA to nucleosides and analyze by liquid chromatography-tandem mass spectrometry.[11]

-

Cell-Based Antiviral Assay

This protocol determines the antiviral activity of NHC by treating virus-infected cells and measuring the reduction in viral replication.

Workflow for Cell-Based Antiviral Assay

Caption: Workflow for determining the in vitro antiviral efficacy of NHC.

Materials:

-

Susceptible host cell line.

-

Virus stock with a known titer.

-

Cell culture medium and supplements.

-

β-D-N⁴-hydroxycytidine (NHC) (Note: NHC is used for cell-based assays as it is cell-permeable and is converted to NHC-TP intracellularly).[12]

-

Multi-well plates (e.g., 96-well).

-

Reagents for endpoint analysis (e.g., RNA extraction kit, qRT-PCR master mix, or reagents for plaque assay).

-

Reagents for cytotoxicity assay (e.g., MTS or sulforhodamine B (SRB) assay kits).[13]

Procedure:

-

Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of NHC in cell culture medium.

-

Treatment and Infection:

-

Remove the old medium from the cells.

-

Add the medium containing the serially diluted NHC to the wells.

-

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

-

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours, depending on the virus).[5]

-

Endpoint Analysis:

-

Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of NHC and perform a cytotoxicity assay (e.g., SRB or MTS) to determine the 50% cytotoxic concentration (CC₅₀).[13]

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) from the antiviral assay data and the CC₅₀ from the cytotoxicity data. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Reverse Transcription (RT) Assay

This protocol assesses whether RNA containing incorporated NHC can serve as a template for reverse transcription.

Materials:

-

Purified RNA from the IVT assay (containing NHC).

-

Control RNA (without NHC).

-

Reverse transcriptase enzyme.

-

Random hexamers or gene-specific primers.[14]

-

dNTP mix.

-

RT buffer.

-

Nuclease-free water.

Procedure:

-

Reaction Setup: On ice, assemble the following reaction mixture:

| Component | Amount |

| Template RNA (control or NHC-containing) | 200 pmol |

| Primer (random hexamers or specific) | 5 µL (100 ng/µL) |

| Nuclease-free water | to 12 µL |

-

Denaturation: Heat the mixture at 65-70°C for 5 minutes, then place on ice for at least 1 minute.[14]

-

RT Master Mix: Prepare a master mix containing:

| Component | Amount per reaction |

| 5X RT Buffer | 4 µL |

| 10 mM dNTP mix | 2 µL |

| 0.1 M DTT | 1 µL |

| Reverse Transcriptase | 1 µL |

-

Incubation: Add 8 µL of the RT master mix to each RNA/primer mixture. Incubate at 42-50°C for 60 minutes.[14]

-

Inactivation: Inactivate the reverse transcriptase by heating at 70-85°C for 10-15 minutes.[14]

-

Analysis: The resulting cDNA can be quantified or used as a template in a subsequent PCR or qPCR reaction to evaluate the efficiency of reverse transcription from the NHC-containing template.[15]

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound. These assays are fundamental for characterizing its mechanism of action, determining its antiviral potency, and assessing its potential for off-target effects. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to generate robust and reproducible data for their antiviral research programs.

References

- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessment of pharmacokinetics, safety, and tolerability following twice‐daily administration of molnupiravir for 10 days in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com.cn [promega.com.cn]

- 9. neb.com [neb.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Evaluation of N4-hydroxycytidine incorporation into nucleic acids of SARS-CoV-2-infected host cells by direct measurement with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianmedjam.com [asianmedjam.com]

- 14. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 15. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NHC-Triphosphate in Viral Polymerase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of the oral prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2] It serves as a critical tool for studying the mechanism of viral RNA-dependent RNA polymerases (RdRp) and for the development of novel antiviral therapeutics. NHC-TP functions not as a direct chain terminator, but as a substrate for viral RdRp that drives "lethal mutagenesis" or "error catastrophe."[3][4] Upon incorporation into the nascent viral RNA, its ability to exist in two tautomeric forms leads to ambiguous base-pairing in subsequent replication rounds, ultimately introducing an unsustainable number of mutations into the viral genome and rendering the progeny non-infectious.[3][5]

These application notes provide a comprehensive overview of NHC-TP's mechanism, quantitative data on its activity, and detailed protocols for its use in viral polymerase assays.

Mechanism of Action

Molnupiravir is an isopropylester prodrug of β-D-N4-hydroxycytidine (NHC), designed to enhance oral bioavailability.[1] Once administered, it undergoes the following transformations:

-

Hydrolysis: Molnupiravir is rapidly hydrolyzed in plasma to its primary circulating metabolite, NHC.[1][6]

-

Cellular Uptake and Phosphorylation: NHC is taken up by host cells and is anabolized by host kinases into its pharmacologically active 5'-triphosphate form, NHC-TP.[7][8]

-

Competitive Substrate for Viral RdRp: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase, mimicking natural cytidine triphosphate (CTP) and, to a lesser extent, uridine triphosphate (UTP).[3]

-

Incorporation into Viral RNA: The viral RdRp incorporates NHC monophosphate (NHC-MP) into the elongating viral RNA strand. This incorporation does not cause immediate chain termination, allowing for the synthesis of full-length, but modified, viral RNA.[3][9]

-